Carboxy cyano carbonate
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Overview
Description
Carboxy cyano carbonate is a compound that features both carboxyl and cyano functional groups attached to a carbonate backbone. This unique combination of functional groups makes it an interesting subject of study in various fields of chemistry, biology, and materials science. The presence of the carboxyl group imparts acidic properties, while the cyano group introduces reactivity that can be exploited in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy cyano carbonate can be synthesized through several methods. One common approach involves the reaction of a cyano compound with a carbonate precursor under controlled conditions. For instance, the reaction of cyanoacetic acid with phosgene can yield this compound. Another method involves the use of cyano-substituted alcohols reacting with carbonyl compounds in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The process often includes steps such as purification and crystallization to ensure the compound’s purity. Industrial methods may also employ catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Carboxy cyano carbonate undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form carbonyl compounds.
Reduction: The cyano group can be reduced to form amines.
Substitution: Both the carboxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or amides.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
Carboxy cyano carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of carboxy cyano carbonate involves its reactive functional groups. The carboxyl group can participate in acid-base reactions, while the cyano group can undergo nucleophilic addition or substitution. These reactions can lead to the formation of various intermediates and products, depending on the conditions and reagents used. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
Carboxy cyano carbonate can be compared with other compounds that contain similar functional groups:
Cyanoacetic Acid: Contains a cyano group and a carboxyl group but lacks the carbonate backbone.
Ethyl Cyanoacetate: Similar structure but with an ester group instead of a carbonate.
Malononitrile: Contains two cyano groups but lacks the carboxyl and carbonate functionalities.
Uniqueness: The combination of carboxyl, cyano, and carbonate groups in this compound provides a unique reactivity profile that is not found in other similar compounds. This makes it particularly valuable in synthetic chemistry and materials science.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
CAS No. |
5657-71-6 |
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Molecular Formula |
C3HNO5 |
Molecular Weight |
131.04 g/mol |
IUPAC Name |
carboxy cyano carbonate |
InChI |
InChI=1S/C3HNO5/c4-1-8-3(7)9-2(5)6/h(H,5,6) |
InChI Key |
BNJJALNAHISRGN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)OC(=O)OC(=O)O |
Origin of Product |
United States |
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